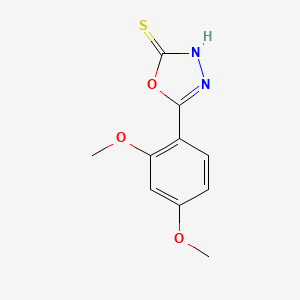

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

Historical Context and Evolution of 1,3,4-Oxadiazole (B1194373) Derivatives in Chemical and Biological Research

The 1,3,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has been a subject of scientific inquiry for over a century. nih.gov Its derivatives were first synthesized in the late 19th century, but their potential was not fully realized until the mid-20th century. The first monosubstituted 1,3,4-oxadiazoles were reported in 1955 by two independent laboratories. jusst.org Early research focused on the fundamental synthesis and chemical characterization of these compounds. tandfonline.com

Over the decades, the evolution of research on 1,3,4-oxadiazole derivatives has been marked by a significant shift from basic chemical synthesis to a more applied, interdisciplinary focus, particularly in medicinal chemistry and materials science. eurekaselect.com The recognition of the 1,3,4-oxadiazole moiety as a "privileged structure" and a bioisostere for amide and ester groups has fueled its incorporation into a vast array of novel molecules. nih.govmdpi.com This has led to the development of numerous synthetic methodologies, including classical cyclodehydration reactions and more modern, eco-friendly approaches like microwave-assisted synthesis. tandfonline.comresearchgate.net Today, research continues to expand, exploring complex derivatives and their applications in treating a wide range of diseases. eurekaselect.com

Pharmacological Significance of the 1,3,4-Oxadiazole Heterocycle as a Bioactive Scaffold

The 1,3,4-oxadiazole nucleus is a cornerstone in the development of new therapeutic agents due to its broad and potent pharmacological activities. jusst.orgresearchgate.net Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for drug design. tandfonline.comresearchgate.net Compounds incorporating this heterocycle have demonstrated a wide spectrum of biological effects, which has led to their investigation for a multitude of therapeutic applications. researchgate.netijper.org

The versatility of the 1,3,4-oxadiazole scaffold is evident in the range of pharmacological activities exhibited by its derivatives. These activities are often influenced by the nature of the substituents at the 2 and 5 positions of the oxadiazole ring. researchgate.net For instance, the antiretroviral drug Raltegravir and the anticancer agent Zibotentan are prominent examples of clinically used medicines that feature the 1,3,4-oxadiazole core, underscoring its therapeutic importance. nih.gov

| Pharmacological Activity | Description | Reference Example |

|---|---|---|

| Antimicrobial | Activity against a range of bacteria and fungi. researchgate.netresearchgate.net | Derivatives have shown efficacy against strains like S. aureus and E. coli. mdpi.com |

| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. tandfonline.comijper.org | Zibotentan, used in cancer therapy. nih.gov |

| Anti-inflammatory | Ability to reduce inflammation, often studied in conjunction with analgesic properties. jusst.org | Some derivatives show activity comparable to standard drugs like Ibuprofen. mdpi.com |

| Antiviral | Inhibition of viral replication, most notably against HIV. jusst.orgresearchgate.net | Raltegravir, an HIV integrase inhibitor. nih.gov |

| Anticonvulsant | Efficacy in controlling or preventing seizures. researchgate.net | Various substituted oxadiazoles (B1248032) have been investigated for this property. asianpubs.org |

| Antitubercular | Activity against Mycobacterium tuberculosis. jusst.org | Certain derivatives have shown potent effects, sometimes exceeding that of standard drugs like isoniazid. mdpi.com |

| Anti-diabetic | Potential to manage blood sugar levels. tandfonline.comijper.org | Novel oxadiazole derivatives are being explored for their anti-hyperglycemic effects. ijper.org |

Overview of the Unique Properties and Reactivity of 1,3,4-Oxadiazole-2-thiols

Within the broader class of 1,3,4-oxadiazole derivatives, those bearing a thiol (-SH) group at the 2-position possess distinct chemical properties and enhanced biological potential. asianpubs.org The primary synthetic route to these compounds involves the reaction of an acylhydrazide with carbon disulfide in a basic medium, followed by acidification. researchgate.netmdpi.com

A key characteristic of 5-substituted-1,3,4-oxadiazole-2-thiols is their existence in a thiol-thione tautomeric equilibrium. mdpi.comnih.gov This means the compound can exist in two interconvertible forms: the thiol form with a C-SH bond and the thione form with a C=S bond and an N-H bond within the ring. The predominant form can be influenced by factors such as the solvent and the nature of the substituent at the 5-position. mdpi.com

The presence of the thiol/thione group imparts specific reactivity to the molecule. The sulfur atom can undergo S-alkylation to form thioethers, which can be further oxidized to sulfones. nih.gov The nitrogen atom in the thione form can also be a site for reactions, such as the formation of Mannich bases. asianpubs.org This reactivity allows for the synthesis of a wide array of derivative compounds with potentially modulated biological activities. The introduction of the 2-thiol group has been noted to enhance various biological activities of the 1,3,4-oxadiazole scaffold. asianpubs.org

Specific Contextualization of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol within Current Research Paradigms

The specific compound, 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, combines the established bioactive 1,3,4-oxadiazole-2-thiol (B52307) core with a 2,4-dimethoxyphenyl substituent. The dimethoxy-substituted phenyl ring is a feature found in many biologically active natural and synthetic compounds, and its placement on the oxadiazole ring is a strategic design element in medicinal chemistry.

While extensive research has been conducted on the broader class of 5-aryl-1,3,4-oxadiazole-2-thiols, detailed studies focusing specifically on the 2,4-dimethoxy isomer are less prevalent in publicly accessible literature. However, research on closely related isomers, such as 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione, has demonstrated a broad spectrum of antibacterial activity. mdpi.com Derivatives of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (B185663) have also been synthesized and are commercially available, indicating research interest in methoxy-substituted analogs. researchscientific.co.ukchemimpex.com

Research Aims and Scope for Advanced Investigations of the Compound

Building upon the established knowledge of the 1,3,4-oxadiazole-2-thiol scaffold, future research on 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol should be directed towards a systematic evaluation of its therapeutic potential. The primary aims of advanced investigations would be to fully characterize its biological activity profile and to explore its potential as a lead compound for drug development.

The scope of these investigations should be multi-faceted, encompassing several key areas:

Broad Biological Screening: The compound should be subjected to a comprehensive screening program to identify its most promising biological activities. This should include, but not be limited to, assays for antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral efficacy. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the 2,4-dimethoxyphenyl ring (e.g., altering the position or number of methoxy (B1213986) groups) would provide valuable insights into the structural requirements for activity.

Mechanism of Action Studies: For any significant biological activity identified, further studies should be conducted to elucidate the underlying mechanism of action. This could involve enzyme inhibition assays, gene expression analysis, or other relevant molecular biology techniques.

Computational and Docking Studies: In silico molecular docking studies can be employed to predict the binding interactions of the compound with potential biological targets, helping to rationalize observed activities and guide the design of more potent derivatives.

Chemical Optimization: Based on the results of SAR and mechanistic studies, the lead compound could be chemically modified to improve its potency, selectivity, and pharmacokinetic properties.

By pursuing these research avenues, a thorough understanding of the therapeutic potential of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol can be achieved, potentially paving the way for the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-13-6-3-4-7(8(5-6)14-2)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKUWWLSVVGEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNC(=S)O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212805 | |

| Record name | 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851879-32-8 | |

| Record name | 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851879-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Fundamental Synthetic Approaches to 1,3,4-Oxadiazole-2-thiols

The construction of the 1,3,4-oxadiazole-2-thiol (B52307) ring system is primarily achieved through cyclization reactions that form the five-membered ring.

Cyclocondensation of Hydrazides with Carbon Disulfide

The most fundamental and widely employed method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium. jchemrev.comnih.govresearchgate.net This approach involves the cyclocondensation of 2,4-dimethoxybenzohydrazide (B10579) with carbon disulfide. The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695), in the presence of a base like potassium hydroxide (B78521). asianpubs.orgajphs.comresearchgate.net

The reaction mechanism proceeds through the formation of a dithiocarbazate salt intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable 1,3,4-oxadiazole (B1194373) ring. researchgate.net The process is completed by acidifying the reaction mixture with an acid, such as acetic acid or hydrochloric acid, which precipitates the final thiol product. nih.gov This method is noted for its operational simplicity and the general availability of starting materials. jchemrev.com The resulting compounds exist in a thiol-thione tautomeric equilibrium, although one form often predominates. jchemrev.comjchemrev.comresearchgate.net

Table 1: Typical Reaction Conditions for Cyclocondensation

| Starting Material | Reagent | Base | Solvent | Condition | Reference |

|---|---|---|---|---|---|

| Acid Hydrazide | Carbon Disulfide | Potassium Hydroxide (KOH) | Ethanol | Reflux | asianpubs.orgajphs.com |

| Acid Hydrazide | Carbon Disulfide | Sodium Hydroxide (NaOH) | Ethanol | Reflux | nih.gov |

Exploration of Alternative Cyclization Pathways

While the carbon disulfide method is prevalent, alternative pathways to the 1,3,4-oxadiazole core exist. One significant alternative involves the oxidative cyclization of acylthiosemicarbazides. jchemrev.comnih.gov In this approach, an acid hydrazide is first reacted with a thiocyanate (B1210189) salt to form an acylthiosemicarbazide intermediate. This intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to yield 2-amino-1,3,4-oxadiazole derivatives. nih.gov To obtain the 2-thiol derivative, modifications to this pathway would be necessary.

Other modern synthetic strategies for 1,3,4-oxadiazoles include iodine-mediated oxidative cyclization of semicarbazones and reactions of hydrazides with various coupling agents, though these are more commonly used for 2-amino or 2,5-disubstituted analogues rather than the 2-thiol variant directly. jchemrev.comjchemrev.com

Derivatization Strategies for 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and Related Analogues

The thiol group at the C2 position and the nitrogen atom at the N3 position of the oxadiazole ring are key sites for a variety of chemical modifications, allowing for the creation of diverse molecular libraries.

S-Alkylation and S-Acylation Reactions

The thiol group of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is nucleophilic and readily undergoes S-alkylation and S-acylation.

S-Alkylation involves the reaction of the thiol with various electrophiles, such as alkyl or aralkyl halides, in the presence of a base. ajphs.comresearchgate.net A common procedure uses sodium hydride (NaH) as the base in a polar aprotic solvent like dimethylformamide (DMF) to deprotonate the thiol, forming a thiolate anion which then attacks the electrophile. ajphs.comresearchgate.net Another method involves reacting the thiol with ethyl chloroacetate (B1199739) to introduce an ester group via the sulfur atom. researchgate.net

S-Acylation is achieved by reacting the thiol with acylating agents like acid chlorides. asianpubs.org This reaction is typically performed in a basic medium, for example, by refluxing the thiol with an acid chloride and potassium hydroxide in an alcoholic solvent. asianpubs.org These reactions result in the formation of thioester derivatives. asianpubs.org

Table 2: Examples of S-Substitution Reactions

| Reaction Type | Electrophile/Reagent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| S-Alkylation | Alkyl/Aryl Halides | NaH / DMF | S-Substituted Thioether | ajphs.comresearchgate.net |

| S-Alkylation | Ethyl Chloroacetate | - | S-Substituted Thioacetate (B1230152) | researchgate.net |

| S-Acylation | 1-Naphthoyl Chloride | KOH / Ethanol | S-Substituted Thioester | asianpubs.org |

N-Substitution Reactions, Including Mannich Base Formation

The N-H proton of the 1,3,4-oxadiazole-2-thione tautomer is acidic and can be substituted, most notably through the Mannich reaction. asianpubs.orgnih.gov This reaction involves the aminoalkylation of the N3 position. It is carried out by treating the 5-substituted-1,3,4-oxadiazole-2-thiol with formaldehyde (B43269) and a primary or secondary amine, often in an ethanol solution at room temperature. nih.govmdpi.com

A wide variety of amines can be used, including primary aromatic amines and 1-substituted piperazines, leading to a diverse range of N-Mannich bases. nih.govmdpi.com The synthesis of these derivatives is confirmed by the disappearance of the N-H proton signal and the appearance of new signals corresponding to the aminomethyl moiety in 1H-NMR spectra. mdpi.com

Table 3: Examples of Amines Used in Mannich Base Formation

| Amine Component | Product Class | Reference |

|---|---|---|

| Primary Aromatic Amines | 3-Arylaminomethyl derivatives | nih.govmdpi.com |

| 1-Substituted Piperazines | 3-[(4-Substituted piperazin-1-yl)methyl] derivatives | nih.govmdpi.com |

| General Amines | N-Mannich Bases | asianpubs.orgnih.gov |

Formation of Schiff Bases and Related Imine Derivatives

The direct formation of a Schiff base from 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is not feasible as it lacks a primary amino group. However, Schiff base derivatives can be synthesized through multi-step procedures that first introduce a reactive amine or hydrazide functionality.

One common strategy involves first performing an S-alkylation reaction on the thiol group using a reagent like ethyl chloroacetate. researchgate.net The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) to convert it into the corresponding acetohydrazide derivative. researchgate.net This new hydrazide can then be condensed with various substituted aromatic aldehydes in an alcoholic solvent to yield the desired Schiff bases (specifically, hydrazones). researchgate.net

Alternatively, if the starting aryl group at the C5 position contains an amino group (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol), this amino group can be directly reacted with aromatic aldehydes to synthesize Schiff bases. researchgate.net

Table 4: Synthetic Route to Schiff Bases via Hydrazide Intermediate

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Ethyl Chloroacetate | Ethyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)acetate | researchgate.net |

| 2 | Hydrazine Hydrate | 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | researchgate.net |

| 3 | Aromatic Aldehyde | N'-Arylmethylene-2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)acetohydrazide (Schiff Base) | researchgate.net |

Hybridization with Other Biologically Active Scaffolds

The molecular architecture of 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is particularly amenable to hybridization, a strategy employed to integrate different pharmacophores into a single molecule, potentially leading to compounds with enhanced or novel biological activities. The presence of the thiol (-SH) group on the 1,3,4-oxadiazole ring serves as a versatile chemical handle for linking this core structure to other biologically active scaffolds.

One prominent method involves the S-alkylation of the thiol group. For instance, reaction with ethyl chloroacetate can convert the thiol to a thioacetate ester. researchgate.net This ester can then be transformed into an acetohydrazide derivative by reacting with hydrazine hydrate. researchgate.net This new hydrazide functional group opens a gateway for creating hybrid molecules, such as Schiff bases, by condensation with various substituted aldehydes. researchgate.net Further cyclization of these Schiff bases with reagents like salicylic (B10762653) acid or anthranilic acid can lead to the formation of complex heterocyclic hybrids, such as oxazine-4-one or quinazolin-4-one derivatives. researchgate.net

Another significant hybridization approach is the Mannich reaction. The thiol group, or more accurately its thione tautomer which possesses an N-H bond, can react with formaldehyde and a suitable primary or secondary amine to generate Mannich bases. asianpubs.orgnih.gov This reaction allows for the introduction of a wide variety of aminoalkyl substituents at the N-4 position of the oxadiazole ring, effectively creating a library of hybrid compounds. nih.gov These Mannich bases have been investigated for their potential antimicrobial activities. asianpubs.org

Furthermore, the core 1,3,4-oxadiazole structure can be synthesized with other heterocyclic systems already appended. By starting with a hydrazide that already contains another bioactive moiety, such as a naphthofuran ring, and then performing the cyclization with carbon disulfide, a hybrid molecule is formed where the two heterocyclic systems are directly linked. nih.gov

Table 1: Methodologies for Hybrid Molecule Synthesis

| Hybridization Strategy | Key Reagents | Resulting Linkage/Scaffold |

|---|---|---|

| S-Alkylation & Hydrazide Formation | Ethyl chloroacetate, Hydrazine hydrate | Thioether, Acetohydrazide |

| Schiff Base Formation & Cyclization | Substituted aldehydes, Salicylic acid | Imine, Oxazine-4-one |

| Mannich Reaction | Formaldehyde, Primary/Secondary amines | N-Aminoalkyl |

Investigations into Metal Complexation Capabilities

The 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol molecule possesses multiple heteroatoms (nitrogen, oxygen, and sulfur) that can act as potential donor sites for coordination with metal ions, making it an effective chelating ligand. The study of such metal complexes is a burgeoning field, as complexation can significantly alter and often enhance the biological properties of the parent organic ligand. asianpubs.org

The thione tautomer of the molecule is particularly important for its coordination chemistry. The exocyclic sulfur atom and the adjacent ring nitrogen atom (N-3) can act as a bidentate chelate, forming stable complexes with various transition metals. Research on analogous 5-substituted-1,3,4-oxadiazole-2-thiol ligands has demonstrated their ability to form complexes with a range of metal ions including nickel(II), copper(II), zinc(II), and palladium(II). asianpubs.orgresearchgate.net

Detailed studies on the palladium(II) complexes of a structurally similar ligand, 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol, have shown the formation of square planar complexes with the general formula [Pd(L)₂], where L represents the deprotonated oxadiazole-thiol ligand. researchgate.net In these complexes, the ligand coordinates to the Pd(II) ion through both the sulfur and a ring nitrogen atom. researchgate.net

Furthermore, these simple complexes can serve as precursors for mixed-ligand complexes. The reaction of [Pd(L)₂] with bidentate diphosphine ligands {Ph₂P(CH₂)n PPh₂} or monodentate phosphines like triphenylphosphine (B44618) results in the formation of new mixed-ligand complexes. researchgate.net The coordination geometry and spectroscopic properties of these complexes have been characterized, confirming the versatile chelating nature of the oxadiazole-thiol scaffold. researchgate.net The biological activity of these metal complexes is often found to be superior to that of the free ligand. researchgate.net

Table 2: Examples of Metal Complexes with Analogous 1,3,4-Oxadiazole-2-thiol Ligands

| Metal Ion | Complex Type | Potential Ligand Donor Atoms |

|---|---|---|

| Palladium(II) | [Pd(L)₂] | Exocyclic Sulfur, Ring Nitrogen |

| Palladium(II) | [Pd(L)₂(diphosphine)] | Exocyclic Sulfur, Ring Nitrogen |

| Copper(II) | Not specified | Exocyclic Sulfur, Ring Nitrogen |

| Nickel(II) | Not specified | Exocyclic Sulfur, Ring Nitrogen |

Novel Synthetic Route Development and Optimization

The primary and most established synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols, including the 5-(2,4-dimethoxyphenyl) derivative, is a multi-step process that begins with a corresponding carboxylic acid. asianpubs.orgnih.govnih.gov

The general synthetic pathway involves the following key transformations:

Esterification: The starting material, 2,4-dimethoxybenzoic acid, is first converted to its corresponding ester, typically methyl or ethyl 2,4-dimethoxybenzoate, by refluxing with the respective alcohol in the presence of an acid catalyst. asianpubs.orgnih.gov

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, usually in an alcoholic solvent, to produce the key intermediate, 2,4-dimethoxybenzoylhydrazide. asianpubs.orgnih.gov

Cyclization: The final and crucial step is the ring closure of the benzoylhydrazide. This is achieved by reacting it with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an alcoholic solution. asianpubs.orgnih.govresearchgate.net Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the desired product, 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. nih.govresearchgate.net

Development of novel routes explores alternative cyclization agents and catalysts. For related 2,5-disubstituted 1,3,4-oxadiazoles, a variety of dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid, and zirconium(IV) chloride have been used to facilitate the cyclodehydration of 1,2-diacylhydrazines. nih.govnih.govresearchgate.net While these methods are not directly applicable to the synthesis of the 2-thiol derivative from a hydrazide and carbon disulfide, they represent the broader effort in the field to discover more efficient and milder conditions for constructing the 1,3,4-oxadiazole ring. The exploration of one-pot synthesis procedures, where multiple steps are carried out in the same reaction vessel, is another avenue for process optimization, aiming to reduce waste and simplify the experimental procedure.

Structural Characterization and Elucidation

Advanced Spectroscopic and Analytical Techniques for Compound Characterization

Spectroscopic techniques are fundamental to elucidating the structure of novel organic molecules. Each method provides unique insights into the different components and bonding environments within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons of the dimethoxyphenyl ring, the two methoxy (B1213986) groups, and the labile proton of the thiol/thione group. The aromatic protons would typically appear as a set of multiplets in the downfield region (approx. 6.5-8.0 ppm), with their specific splitting patterns (doublets, doublet of doublets) dictated by their positions on the phenyl ring. The two methoxy groups (-OCH₃) would each present as a sharp singlet, likely around 3.8-4.0 ppm. A key signal would be the one corresponding to the N-H or S-H proton, which is often broad and can appear over a wide chemical shift range (e.g., 12-15 ppm in DMSO-d₆), confirming the presence of the tautomeric group. asianpubs.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, characteristic signals for the two carbons of the oxadiazole ring are expected at the lower end of the spectrum (approx. 160-180 ppm). asianpubs.org The carbons of the phenyl ring would resonate in the typical aromatic region (approx. 100-160 ppm), with the carbons directly attached to the oxygen atoms of the methoxy groups appearing at lower field. The two methoxy carbons would be visible as distinct signals in the upfield region (approx. 55-60 ppm).

Table 1: Predicted NMR Data for 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Data are estimated based on analogous compounds.

| Technique | Signal Type | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Multiplets | ~6.5 - 8.0 | Aromatic Protons (C₆H₃) |

| Singlet | ~3.8 - 4.0 | Methoxy Protons (2 x -OCH₃) | |

| Broad Singlet | ~12.0 - 15.0 | N-H / S-H Proton | |

| ¹³C NMR | Aromatic | ~100 - 165 | Phenyl Ring Carbons (C₆) |

| Heterocyclic | ~160 - 180 | Oxadiazole Ring Carbons (C=N, C=S) | |

| Aliphatic | ~55 - 60 | Methoxy Carbons (2 x -OCH₃) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is expected to exhibit several characteristic absorption bands. A weak band in the region of 2500-2600 cm⁻¹ would be indicative of the S-H stretch of the thiol tautomer. asianpubs.org More prominently, due to the thiol-thione tautomerism, bands corresponding to the thione form are often observed, including an N-H stretching vibration (around 3100-3300 cm⁻¹) and a C=S stretching vibration (around 1250-1350 cm⁻¹). nih.govnih.gov Other key signals include C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), C-O-C stretching of the ether and oxadiazole moieties (around 1000-1300 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹). asianpubs.orgnih.gov

Table 2: Characteristic IR Absorption Bands Frequencies are based on typical values for related structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Thione form) | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| S-H Stretch (Thiol form) | 2500 - 2600 (often weak) |

| C=N Stretch (Oxadiazole ring) | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C=S Stretch (Thione form) | 1250 - 1350 |

| C-O-C Stretch (Ether & Oxadiazole) | 1000 - 1300 |

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The calculated elemental composition for C₁₀H₁₀N₂O₃S is approximately C, 50.41%; H, 4.23%; N, 11.76%; S, 13.46%. Experimental values obtained for a pure sample should be in close agreement (typically within ±0.4%) with these calculated values, thereby verifying the molecular formula. nih.gov

Solid-State Structural Analysis (e.g., X-ray Diffraction)

Tautomeric Equilibrium Studies: Thiol-Thione Forms and Their Interconversion

The 1,3,4-oxadiazole-2-thiol (B52307) ring system is known to exist in a tautomeric equilibrium between the thiol form and the thione form. nih.gov Spectroscopic evidence, particularly from IR and NMR, is crucial for studying this equilibrium. The presence of both N-H and C=S absorption bands in the IR spectrum, coupled with the absence or weakness of an S-H band, strongly suggests that the thione form is predominant, at least in the solid state and in common NMR solvents. nih.govnih.gov The chemical shift of the labile proton in ¹H NMR at a value typical for an N-H proton further supports the dominance of the thione tautomer in solution. asianpubs.org The equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituent at the 5-position of the oxadiazole ring.

Biological Activity Investigations

Antiproliferative and Anticancer Activity Evaluations

Modulation of Cell Cycle Progression and Apoptosis Induction

The 1,3,4-oxadiazole (B1194373) scaffold is a constituent of various compounds investigated for their anticancer properties. nih.gov Studies on certain derivatives have shown they can induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells. For instance, some 1,3,4-oxadiazole-naphthalene hybrids have been shown to induce apoptosis, with one compound increasing programmed cell death to 22.86% in HepG2 cancer cells compared to 0.51% in control cells. nih.gov This pro-apoptotic effect was associated with a 5.61-fold increase in the level of caspase-3, an essential enzyme in the apoptotic pathway. nih.gov

Furthermore, research on nortopsentin analogs containing a 1,3,4-oxadiazole ring demonstrated an ability to modulate the cell cycle in pancreatic ductal adenocarcinoma cells. mdpi.com These compounds were found to cause cell cycle arrest by increasing the percentage of cells in the G2-M phase and decreasing the percentage in the G1 phase. mdpi.com Similarly, novel hybrids of 1,2,3-triazole and 1,2,4-oxadiazole (B8745197) have been developed and shown to promote apoptosis by activating caspases and pro-apoptotic proteins like Bax, while down-regulating anti-apoptotic proteins such as Bcl-2. semanticscholar.org

While these findings highlight the potential of the broader oxadiazole class in cancer therapy through cell cycle modulation and apoptosis induction, specific studies detailing these mechanisms for 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol are not extensively documented in the reviewed literature.

Anti-inflammatory Research

Compounds featuring the 1,3,4-oxadiazole ring are recognized for their anti-inflammatory potential. nih.gov The structural characteristics of this heterocyclic system are believed to contribute to its interaction with biological targets involved in the inflammatory cascade.

The anti-inflammatory mechanisms of 1,3,4-oxadiazole derivatives often involve the inhibition of pro-inflammatory mediators. For example, in studies using lipopolysaccharide (LPS)-stimulated macrophage cells, certain 2,5-disubstituted-1,3,4-oxadiazoles were found to inhibit the formation of nitric oxide and reactive oxygen species, key molecules in the inflammatory response. nih.gov The ability of these compounds to suppress pro-inflammatory mediators suggests a potential mechanism that targets signaling pathways such as the LPS-TLR4-NF-κB pathway. nih.gov Another established method to assess in vitro anti-inflammatory activity is the heat-induced albumin denaturation assay, which has been used to confirm the anti-inflammatory potential of various oxadiazole derivatives. mdpi.com

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The 1,3,4-oxadiazole nucleus is considered a valuable scaffold for the development of COX inhibitors. mdpi.com The planar and aromatic nature of the oxadiazole ring allows it to act as a linker that can orient other parts of the molecule to bind effectively to the COX-2 active site. mdpi.com

Several studies have synthesized and evaluated various 2,5-diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors. nih.govresearchgate.net Molecular docking studies have supported these findings, suggesting that structural features, such as the presence of methoxy (B1213986) or methylsulfonyl groups on the aryl rings, can enhance selective inhibition of COX-2. researchgate.netdntb.gov.ua While the 2,4-dimethoxyphenyl group of the subject compound is a feature of interest, specific IC50 values and selectivity indices for 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol against COX enzymes are not detailed in the available literature.

Antioxidant Activity Studies

Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in numerous diseases. The 1,3,4-oxadiazole-2-thiol (B52307) scaffold has been a focus of research for developing new antioxidant agents, largely due to the electron-donating properties of the thiol group. researchgate.netnih.gov

The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Numerous studies have demonstrated that compounds containing the 1,3,4-oxadiazole-2-thiol moiety exhibit significant DPPH radical scavenging activity. uobaghdad.edu.iqresearchgate.net For instance, a study on flurbiprofen-containing 1,3,4-oxadiazole derivatives found that one compound showed 80.23% radical scavenging potential at a concentration of 100 µg/mL. nih.gov The structure-activity relationship in these compounds is crucial, with the nature and position of substituents on the phenyl ring attached to the oxadiazole core influencing the antioxidant capacity. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives This table presents data for related compounds to illustrate the antioxidant potential of the 1,3,4-oxadiazole class, as specific data for 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol was not available in the cited sources.

| Compound Derivative | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Ox-6f (Flurbiprofen derivative) | 100 | 80.23% | 25.35 | nih.gov |

Other Emerging Biological Activities

Enzyme Inhibitory Potentials (General, Beyond Cancer-Specific Targets)

The 1,3,4-oxadiazole-2-thiol scaffold has been a subject of significant interest in the exploration of various enzyme inhibitory activities. While direct studies on the enzyme inhibition profile of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol are not extensively documented, research on structurally similar compounds provides valuable insights into its potential.

One area of investigation for analogous compounds is their potent urease inhibitory activity. A study on a series of 1,3,4-oxadiazole derivatives, including those with methoxybenzyl and trimethoxyphenyl substitutions, demonstrated significant inhibition of Jack bean urease nih.gov. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and its inhibition is a target for the treatment of diseases caused by urease-producing bacteria. The study highlighted that the substitution pattern on the phenyl ring plays a crucial role in the inhibitory potential nih.gov. For instance, derivatives with methoxy substitutions exhibited good urease inhibition, suggesting that the 2,4-dimethoxy substitution in the title compound could confer similar properties.

Another significant enzyme target for which 1,3,4-oxadiazole derivatives have been evaluated is α-glucosidase. This enzyme is involved in the breakdown of carbohydrates, and its inhibition is a key therapeutic strategy for managing type 2 diabetes nih.gov. Research on a series of 1,3,4-thiadiazole (B1197879) derivatives, a class of compounds structurally related to 1,3,4-oxadiazoles, revealed potent α-glucosidase inhibitory activity nih.gov. The study underscored the importance of the substitution pattern on the aromatic ring for the inhibitory action. Although this study was on a different heterocyclic core, the general principles of molecular interaction with the enzyme's active site could be applicable.

Furthermore, S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) have shown prominent activity against acetylcholinesterase and butyrylcholinesterase, enzymes that are critical in the regulation of neurotransmission nih.gov. This indicates that the broader class of 5-aryl-1,3,4-oxadiazole-2-thiols has the potential to interact with a range of enzymes.

The table below summarizes the enzyme inhibitory activities of some 1,3,4-oxadiazole derivatives that are structurally related to 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

| Derivative Class | Target Enzyme | Activity | Reference |

| 5-(Methoxybenzyl)-1,3,4-oxadiazole-2(3H)-thiones | Jack bean urease | Good inhibition | nih.gov |

| 5-(Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Jack bean urease | Moderate inhibition | nih.gov |

| 2-Hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole derivatives | α-Glucosidase | Excellent inhibition | nih.gov |

| S-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiols | Acetylcholinesterase, Butyrylcholinesterase | Prominent activity | nih.gov |

Insecticidal Activity and Mechanisms

The 1,3,4-oxadiazole ring is a recognized pharmacophore in the development of new insecticidal agents. While specific studies detailing the insecticidal activity of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol are limited, the broader class of 1,3,4-oxadiazole derivatives has demonstrated notable efficacy against various insect pests.

Research has shown that certain 1,3,4-oxadiazole derivatives exhibit strong activity against agricultural pests such as house flies and leaf rollers nih.gov. The mechanism of action for some of these compounds involves the disruption of chitin (B13524) biosynthesis, a critical process in the insect's life cycle nih.gov.

In one study, 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) showed good insecticidal activity against the cotton leafworm, Spodoptera littoralis nih.gov. This suggests that the 1,3,4-oxadiazole moiety is a key contributor to the observed toxicity in these insects. Although the specific substitutions on the phenyl ring were different from the 2,4-dimethoxy pattern, the findings highlight the general potential of this class of compounds in pest management.

Another area of investigation has been the development of meta-diamide compounds containing a 1,2,4-oxadiazole group, which have shown significant insecticidal activity against Lepidopteran pests like Plutella xylostella and the armyworm plu.mx. While this involves a different isomer of oxadiazole, it further supports the role of the oxadiazole core in conferring insecticidal properties.

The table below presents examples of insecticidal activity observed in studies of 1,3,4-oxadiazole and related derivatives.

| Compound Class | Target Insect | Observed Activity | Reference |

| Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole | House flies, flies, leaf rollers | Strong activity | nih.gov |

| 1,3,4-Oxadiazole derivatives grafted on chitosan | Spodoptera littoralis (Cotton leafworm) | Good insecticidal activity | nih.gov |

| meta-Diamide compounds with 1,2,4-oxadiazole group | Plutella xylostella, Armyworm | Significant insecticidal activity | plu.mx |

Plant Growth Regulation Studies

The influence of 1,3,4-oxadiazole derivatives on plant growth and development is an emerging area of research. While direct studies on the plant growth regulatory effects of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol are not widely available, related studies on analogous compounds suggest potential activities in this domain, primarily through antifungal and antiviral actions that indirectly promote plant health.

A significant aspect of plant growth regulation is the protection against pathogenic fungi. Research on 5-substituted-1,3,4-oxadiazole-2-thiols has demonstrated their potential as antifungal agents asianpubs.org. For instance, certain derivatives have shown significant activity against plant pathogenic fungi such as Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus asianpubs.org. By controlling fungal diseases, these compounds can contribute to healthier plant growth and improved crop yields. A study on 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives also reported fungicidal activity against a range of fungi nih.gov.

Furthermore, some 1,3,4-oxadiazole derivatives have been investigated for their ability to control plant viral diseases. For example, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, structurally related to the oxadiazole series, have shown activity against the Tobacco Mosaic Virus (TMV) nih.gov. Protecting plants from viral infections is a critical component of maintaining their growth and productivity.

More recently, a series of 1,3,4-oxadiazole derivatives were designed and synthesized to control maize diseases by targeting plant pathogenic fungi like Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum frontiersin.org. The results indicated that several of these compounds exhibited significant antifungal activities, suggesting their potential as plant protection agents frontiersin.org.

The table below summarizes the activities of some 1,3,4-oxadiazole derivatives relevant to plant health and growth regulation.

| Compound Class | Activity | Target Organism/Virus | Reference |

| 5-Substituted-1,3,4-oxadiazole-2-thiols | Antifungal | Aspergillus spp., Mucor spp. | asianpubs.org |

| 5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole | Fungicidal | Various fungi | nih.gov |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides | Antiviral | Tobacco Mosaic Virus (TMV) | nih.gov |

| 1,3,4-Oxadiazole derivatives | Antifungal | Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum | frontiersin.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Structural Features and Pharmacophores for Bioactivity

The biological activity of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives is intrinsically linked to their core structural components. The 1,3,4-oxadiazole (B1194373) ring is a significant pharmacophore, known to be a bioisostere for carboxylic acids and amides, which can participate in hydrogen bonding and other non-covalent interactions with biological targets. The thiol group at the 2-position is another critical feature, as its tautomeric thiol-thione forms can influence the compound's acidity, lipophilicity, and metal-chelating properties, all of which can impact biological activity.

For the specific compound, 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, the key pharmacophoric features can be summarized as:

The 1,3,4-oxadiazole nucleus: This heterocyclic ring system is a central scaffold that provides a rigid framework for the spatial orientation of other functional groups.

The 2-thiol group: This group is a key interaction point and its presence is often essential for various biological activities. asianpubs.org S-substitution of this thiol group can modulate the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

The 5-(2,4-dimethoxyphenyl) substituent: The nature and substitution pattern of the aryl ring at the 5-position significantly influence the compound's biological profile. The 2,4-dimethoxy substitution pattern on the phenyl ring introduces specific electronic and steric properties that can affect binding affinity and selectivity for a particular biological target.

Pharmacophore models for related 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have been developed to identify the crucial spatial arrangement of features necessary for activity. These models often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives are highly sensitive to the nature and position of substituents on the phenyl ring.

Substituents on the Phenyl Ring:

The electronic properties of substituents on the phenyl ring at the 5-position play a pivotal role in modulating biological activity. Studies on various 5-aryl-1,3,4-oxadiazole-2-thiol analogs have revealed the following trends:

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (NO2) or halo (Cl, F, Br) groups, on the phenyl ring has been shown to enhance the antimicrobial activity of these compounds in some studies. mdpi.comnih.gov For instance, a nitro group at the para position of the phenyl ring has been associated with increased activity against P. aeruginosa. mdpi.com

Electron-donating groups: Conversely, electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, can also positively influence biological activity. The presence of a hydroxyl group at the para position has been linked to increased antitubercular activity. nih.gov In the case of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, the two methoxy groups are expected to increase the electron density of the phenyl ring, which could influence its interaction with specific biological targets. The position of these methoxy groups (ortho and para) also imparts a distinct electronic and steric profile compared to a single substitution.

Substitution at the 2-Thiol Group:

Modification of the thiol group at the 2-position of the 1,3,4-oxadiazole ring is a common strategy to create derivatives with altered biological profiles. S-alkylation or S-aralkylation can lead to changes in solubility, lipophilicity, and metabolic stability, which in turn can affect potency and selectivity. researchgate.netnih.gov For example, the introduction of different alkyl or aralkyl groups at the sulfur atom has been shown to significantly alter the antibacterial and enzyme inhibition activities of the parent compound. researchgate.net

The following table summarizes the general impact of substituent variations on the biological activity of 5-aryl-1,3,4-oxadiazole-2-thiols based on findings from related compounds.

| Substituent Position | Type of Substituent | General Impact on Bioactivity (based on related compounds) | Reference |

| Phenyl Ring at C5 | Electron-Withdrawing (e.g., -NO2, -Cl) | Can enhance antimicrobial activity. | mdpi.comnih.gov |

| Phenyl Ring at C5 | Electron-Donating (e.g., -OH, -OCH3) | Can enhance certain biological activities like antitubercular activity. | nih.govmdpi.com |

| Thiol Group at C2 | S-Alkylation/Aralkylation | Modulates lipophilicity and can alter potency and selectivity. | mdpi.comresearchgate.net |

Development of Predictive Models for Activity through QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For 1,3,4-oxadiazole derivatives, various 2D and 3D-QSAR models have been developed to predict their biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.

These models typically use a range of molecular descriptors, including:

Physicochemical descriptors: such as logP (lipophilicity), molar refractivity (MR), and molecular weight.

Electronic descriptors: such as dipole moment and charges on specific atoms.

Topological descriptors: which describe the connectivity of atoms in a molecule.

Steric descriptors: related to the three-dimensional shape of the molecule.

While specific QSAR models for 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol are not extensively reported in the literature, QSAR studies on other 1,3,4-oxadiazole series have provided valuable insights. For instance, in some models for antifungal 1,3,4-oxadiazoles, molar refractivity and dipole moment were found to be important descriptors influencing activity. The development of a predictive QSAR model for a series of 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiols would involve synthesizing a library of analogs with diverse substituents on the phenyl ring, evaluating their biological activity, calculating a set of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model.

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its biological target. Conformational analysis of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves determining the preferred spatial arrangement of its constituent parts, particularly the rotational freedom around the single bond connecting the phenyl ring to the oxadiazole ring.

Computational methods such as molecular mechanics and quantum chemical calculations are often employed to perform conformational analysis and identify the low-energy conformers of a molecule. The planarity or non-planarity of the 5-aryl-1,3,4-oxadiazole system can have a significant impact on its biological activity. A more planar conformation might favor stacking interactions with aromatic residues in a binding pocket, while a more twisted conformation might be required to fit into a differently shaped site. The conformational flexibility of the molecule is also an important factor, as it allows the molecule to adapt its shape to the binding site.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 1,3,4-oxadiazole (B1194373), docking studies are frequently used to investigate their potential as inhibitors of various enzymes, such as cyclooxygenase (COX), cholinesterase, or microbial enzymes. mdpi.combibliotekanauki.pl These simulations provide insights into binding affinities and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of a target protein. While numerous studies have performed docking for 1,3,4-oxadiazole derivatives, no specific docking analysis targeting 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol has been published.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various molecular properties, such as optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. This information is crucial for understanding a molecule's stability, reactivity, and potential interaction sites. Although DFT studies have been conducted on other 1,3,4-oxadiazole analogs to analyze their electronic properties, specific calculations for 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol are not found in the existing literature. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify other molecules that are likely to have similar biological activity. This approach is valuable for discovering new lead compounds. While this methodology is widely applied in drug discovery involving heterocyclic compounds, a specific pharmacophore model based on 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol has not been developed or reported.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug design, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic environment (e.g., in water), researchers can verify if the key interactions are maintained over time, providing a more accurate estimation of binding affinity and conformational stability. Studies on related methoxyphenyl-oxadiazole compounds have utilized MD simulations to confirm the stability of their interactions with target enzymes, but no such data exists for 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. nih.govmdpi.com

Prediction of Adsorption, Distribution, Metabolism, and Excretion (ADME) Properties (In Silico)

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process. Parameters like lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes are commonly evaluated. While in silico ADME studies are a standard component of the characterization of new 1,3,4-oxadiazole derivatives, specific predicted ADME data for 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is not publicly available.

Future Research Directions and Potential Applications

Rational Design and Synthesis of Novel Analogues with Optimized Bioactivity

The rational design of novel analogues of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a promising strategy to enhance its biological activities. sapub.org Structural modifications targeting different parts of the molecule can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Key areas for modification include the dimethoxyphenyl ring, the oxadiazole core, and the thiol group.

Modifications on the Phenyl Ring: The 2,4-dimethoxy substitution on the phenyl ring is a crucial determinant of the molecule's bioactivity. Future design strategies could involve altering the position and nature of these substituents. For instance, introducing electron-withdrawing or other electron-donating groups could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Derivatization of the Thiol Group: The thiol group is a highly reactive handle for synthetic modification. S-alkylation, S-acylation, and the formation of disulfide bonds are common strategies to create a diverse library of derivatives. researchgate.net These modifications can improve the compound's metabolic stability and oral bioavailability. For example, a series of S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) has been synthesized and shown to exhibit significant enzyme inhibition activity. researchgate.netajphs.com

Bioisosteric Replacement: Another design approach involves the bioisosteric replacement of the oxadiazole ring with other five-membered heterocycles like thiadiazole or triazole. This can lead to compounds with similar biological activities but different physicochemical properties.

The synthesis of these novel analogues can be achieved through established synthetic routes, often starting from 2,4-dimethoxybenzoic acid. asianpubs.org The general synthetic pathway involves the conversion of the carboxylic acid to the corresponding hydrazide, followed by cyclization with carbon disulfide to form the 1,3,4-oxadiazole-2-thiol (B52307) ring. asianpubs.org Subsequent modifications can then be carried out on the thiol group or the phenyl ring.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While 1,3,4-oxadiazole (B1194373) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific biological targets and mechanistic pathways of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol remain largely unexplored. nih.gov Future research should focus on identifying and validating novel molecular targets for this compound and its analogues.

Enzyme Inhibition: Many oxadiazole-containing compounds have been identified as potent enzyme inhibitors. For instance, derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol have shown inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. researchgate.netajphs.com It is plausible that 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives could also inhibit other clinically relevant enzymes. High-throughput screening and molecular docking studies could be employed to identify potential enzyme targets.

Receptor Modulation: The ability of this compound to interact with various receptors is another area ripe for investigation. Its structural features suggest potential interactions with G-protein coupled receptors (GPCRs) or nuclear receptors, which could open up new therapeutic applications.

Elucidation of Mechanistic Pathways: Understanding the molecular mechanisms underlying the observed biological activities is crucial for rational drug design. Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular pathways affected by this compound. For example, investigating its effect on signaling pathways involved in inflammation, cell proliferation, or apoptosis could reveal novel therapeutic strategies.

Development of Multi-Target Directed Ligands and Hybrid Molecules

The multifactorial nature of complex diseases like cancer and Alzheimer's disease has spurred the development of multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. nih.gov The 1,3,4-oxadiazole scaffold is an excellent platform for the design of such MTDLs and hybrid molecules due to its versatile chemical reactivity and ability to interact with various biological targets. acs.orgmdpi.com

Hybrid Molecules for Neurodegenerative Diseases: A promising approach is the development of hybrid molecules that combine the 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol core with other pharmacophores known to be effective in treating neurodegenerative diseases. For example, a molecular hybridization approach has been used to design novel compounds with potential anti-Alzheimer's properties by combining a 5-phenyl-1,3,4-oxadiazole-2-thione scaffold with an N-benzylpiperidine moiety. acs.org This strategy aims to create molecules that can inhibit multiple pathological processes, such as cholinergic dysfunction and amyloid-β aggregation. acs.orgnih.gov

Design Strategies for MTDLs: The design of MTDLs can be approached through several strategies, including linking, fusing, or merging different pharmacophoric units. mdpi.com The choice of strategy depends on the desired biological activity and the structural features of the target molecules. Structure-based drug design and computational modeling can aid in the rational design of these multi-target agents.

Advanced Applications in Agrochemicals and Materials Science

Beyond its potential in medicine, 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have promising applications in agrochemicals and materials science. chemimpex.com

Agrochemicals: The 1,3,4-oxadiazole ring is a common feature in many commercially successful pesticides. researchgate.net Derivatives of this scaffold have shown potent fungicidal and bactericidal activities. asianpubs.orgnih.gov For instance, certain 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives have demonstrated significant inhibition of mycelial growth against various fungi. nih.gov The unique substitution pattern of 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol suggests that it could be a valuable lead compound for the development of novel agrochemicals with improved efficacy and environmental safety profiles.

Materials Science: The oxadiazole ring is known for its thermal and chemical stability, making it a suitable building block for advanced materials. nih.gov Oxadiazole-containing polymers have been investigated for their applications in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties conferred by the 2,4-dimethoxyphenyl group in the target compound could be exploited in the design of new materials with tailored optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted hydrazides with carbon disulfide (CS₂) under basic conditions. For example, hydrazides derived from 2,4-dimethoxybenzoic acid can react with CS₂ and KOH in ethanol, followed by acidification to yield the oxadiazole-thiol product . Optimization involves adjusting reaction time (4–6 hours), temperature (reflux conditions), and stoichiometry of reagents. Thin-layer chromatography (TLC) is used to monitor reaction progress, and recrystallization from methanol improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and thiol group presence.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., C₁₀H₁₀N₂O₃S, expected m/z ~238.05).

- Elemental Analysis : Validates empirical formula.

- X-ray Crystallography : Resolves crystal packing and bond angles (as seen in analogous oxadiazole derivatives) .

Q. What safety protocols are recommended for handling 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol?

- Methodological Answer : Based on structurally similar compounds:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- First Aid : For skin contact, wash with water; if ingested, seek medical attention immediately. Toxicity data (e.g., LD₅₀) should be referenced from analogous compounds due to limited direct data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the thiol group in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density at the thiol sulfur, predicting nucleophilic reactivity. For example, Fukui indices identify sites prone to alkylation or oxidation. Solvent effects (e.g., polar aprotic vs. protic) are simulated to guide experimental conditions for regioselective reactions .

Q. What strategies resolve contradictions in biological activity data across oxadiazole-thiol derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. methyl groups) to isolate contributions to antimicrobial or anticancer activity .

- Dose-Response Curves : Compare IC₅₀ values under standardized assays (e.g., broth microdilution for antibiotics).

- Mechanistic Probes : Use enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity) to validate targets .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, XPS) applied to study tautomerism in oxadiazole-thiol systems?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Distinguishes thione (C=S) and thiol (S-H) tautomers via coupling patterns and nuclear Overhauser effects.

- X-ray Photoelectron Spectroscopy (XPS) : Identifies sulfur oxidation states (binding energy ~163–165 eV for thiols vs. ~168–170 eV for sulfonic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.